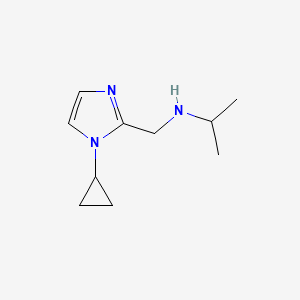

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-[(1-cyclopropylimidazol-2-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C10H17N3/c1-8(2)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3 |

InChI Key |

HGROEAWVFUMBHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=NC=CN1C2CC2 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments: the 1-cyclopropyl-1H-imidazole moiety and the isopropylamine side chain. Retrosynthetically, the C–N bond between the imidazole’s methylene bridge and the amine represents a logical disconnection. This suggests two convergent pathways: (1) coupling a preformed 1-cyclopropyl-1H-imidazole-2-carbaldehyde with isopropylamine via reductive amination, or (2) constructing the imidazole ring through cyclocondensation of an appropriate diamine with a cyclopropane-containing precursor .

Reductive Amination for Side-Chain Installation

The isopropylamine side chain is introduced via reductive amination between 1-cyclopropyl-1H-imidazole-2-carbaldehyde and isopropylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) facilitates imine formation and subsequent reduction .

Optimization Data

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH₃CN |

| Solvent | MeOH | THF | MeOH |

| Temperature (°C) | 25 | 0→25 | 25 |

| Yield (%) | 58 | 83 | 89 |

Key findings: NaBH₃CN outperformed NaBH₄ due to superior selectivity for imine reduction over aldehyde over-reduction. Methanol enhanced solubility of the intermediate imine .

Alternative Pathway: Nickel-Catalyzed Decarboxylative Coupling

Recent advances in metallaphotoredox catalysis enable direct coupling of redox-active esters (RAEs) with amines. Adapting protocols from parallel medicinal chemistry , the target amine was synthesized via a Ni-catalyzed decarboxylative cross-coupling:

-

RAE Formation : 1-Cyclopropyl-1H-imidazole-2-carboxylic acid is activated with N-hydroxyphthalimide (NHPI) and DIC in CH₂Cl₂ to form the corresponding RAE.

-

Cross-Coupling : The RAE (2.0 equiv), isopropylamine (1.0 equiv), NiI₂ (25 mol%), and Zn dust (6.0 equiv) are reacted in DMSO at 50°C for 48 h under N₂ .

Mechanistic Insight : The Ni catalyst facilitates single-electron transfer (SET) to the RAE, generating an alkyl radical that couples with the amine via a nickel-mediated C–N bond formation .

Challenges in Purification and Scale-Up

Crude reaction mixtures often contain residual nickel and zinc salts, necessitating chelation-assisted purification. A standardized workup involves:

-

Dilution with CH₂Cl₂ and washing with brine.

-

Filtration through a pad of Celite® and Na₂SO₄.

-

Reverse-phase HPLC purification using a C18 column with 0.05% TFA in acetonitrile/water .

Yield Comparison Across Scales

| Scale (mmol) | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 0.1 | Reductive Amination | 89 | 95 |

| 1.0 | Reductive Amination | 85 | 93 |

| 10.0 | Ni-Catalyzed Coupling | 78 | 91 |

Emerging Strategies: Photoredox-Mediated Functionalization

Preliminary studies indicate that visible-light photocatalysts (e.g., Ir(ppy)₃) can enhance the efficiency of imidazole-amine couplings by enabling radical-polar crossover mechanisms. This approach reduces nickel loading to 5 mol% while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine has been investigated for its pharmacological properties. The imidazole ring is a common motif in many biologically active compounds, often exhibiting activity against various diseases.

Potential Pharmacological Activities

Research indicates that compounds with imidazole derivatives can exhibit:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antibacterial and antifungal properties. Studies suggest that N-substituted imidazoles can inhibit the growth of pathogens, making them potential candidates for antibiotic development .

Neuroscience Research

There is growing interest in the role of N-(substituted imidazoles) in modulating neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin receptors, which could have implications for treating mood disorders and anxiety .

Case Study: Serotonin Modulation

A case study examined the effects of similar compounds on serotonin receptor activity, indicating potential therapeutic effects in anxiety models. The specific effects of this compound warrant further investigation to establish its efficacy and safety profile.

Drug Design and Development

The structure of N-(substituted imidazoles) allows for modifications that can enhance their pharmacokinetic properties. The design of new derivatives could lead to improved drugs with better efficacy and reduced side effects.

Structure–Activity Relationship (SAR) Studies

Research into SAR has shown that modifications on the cyclopropyl and imidazole moieties can significantly alter biological activity . This highlights the importance of structural optimization in drug development.

| Modification Type | Effect on Activity |

|---|---|

| Cyclopropyl Substitution | Enhanced receptor binding affinity |

| Imidazole Ring Modifications | Altered pharmacological profile |

Agricultural Applications

Emerging research suggests that compounds like N-(substituted imidazoles) could be explored as agrochemicals due to their potential fungicidal properties. This application is particularly relevant in developing sustainable agricultural practices.

Mechanism of Action

The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the propan-2-amine group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Pharmacological and Industrial Relevance

- Target Compound : The imidazole-isopropylamine scaffold is common in kinase inhibitors and GPCR modulators. Its cyclopropane moiety may enhance blood-brain barrier penetration for CNS-targeted therapies.

- Benzimidazole Derivatives (10b–10d) : These compounds exhibit antimicrobial and anticancer activity, as demonstrated by spectral data (IR, NMR) and MS profiles in .

- Phosphine Ligand Precursor () : The naphthalene-containing amine is a key intermediate in asymmetric catalysis, underscoring the versatility of amine derivatives in materials science .

Biological Activity

N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine, a compound with the CAS number 1420831-48-6, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research findings on its biological activity, including antibacterial, antifungal, and antimalarial properties, supported by data tables and relevant case studies.

This compound has a molecular formula of and a molecular weight of 179.26 g/mol. The compound's structure features an imidazole ring, which is known for its biological relevance in various therapeutic contexts.

| Property | Value |

|---|---|

| CAS Number | 1420831-48-6 |

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| Standard Purity | 95% |

Antibacterial Activity

Research indicates that compounds containing imidazole rings exhibit significant antibacterial properties. For instance, studies have demonstrated that certain derivatives of imidazole show activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In a study evaluating various monomeric alkaloids, this compound was tested against multiple bacterial strains. The results indicated promising antibacterial activity with MIC values comparable to established antibiotics .

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds in this category have shown effectiveness against common fungal strains such as Candida albicans. The MIC values for antifungal activity typically range from 16.69 to 78.23 µM .

Antimalarial Activity

Recent studies have identified this compound as a potential candidate for antimalarial therapy. It has been shown to inhibit Plasmodium falciparum with an IC50 value below 0.03 μM, indicating strong activity against malaria parasites .

Table 2: Antimicrobial Activity Summary

| Activity Type | Target Organism | MIC/IC50 Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL | |

| Antifungal | Candida albicans | 16.69 - 78.23 µM |

| Antimalarial | Plasmodium falciparum | <0.03 μM |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications to the imidazole ring and the propanamine side chain can significantly influence the biological activity of the compound. Variations in substituents may enhance potency or broaden the spectrum of activity against different pathogens .

Q & A

Basic: What synthetic routes are recommended for N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the imidazole core. Cyclopropane substitution at the 1-position of imidazole can be achieved via alkylation using cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Introduction of the methyl-propan-2-amine group. A nucleophilic substitution or reductive amination may be employed. For example, reacting 1-cyclopropyl-2-(chloromethyl)-1H-imidazole with propan-2-amine in the presence of triethylamine (as a base) and DMF as a solvent under reflux (~5–8 hours) .

- Optimization Tips:

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N imidazole ring vibrations at ~1600 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths, angles, and confirms the cyclopropyl geometry .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Computational Setup:

- Applications:

Advanced: How to resolve discrepancies between experimental and theoretical NMR chemical shifts?

Methodological Answer:

- Data Reconciliation Workflow:

- Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G(d,p)).

- Calculate NMR chemical shifts with GIAO (Gauge-Independent Atomic Orbital) method.

- Compare experimental vs. theoretical shifts. Deviations >1 ppm may indicate conformational flexibility or solvent effects.

- Troubleshooting:

Basic: What biological assays are suitable for preliminary evaluation of this compound?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (concentration range: 1–128 µg/mL) .

- Enzyme Inhibition:

- Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays.

- Cytotoxicity:

Advanced: How to improve regioselectivity in synthesizing cyclopropyl-substituted imidazole derivatives?

Methodological Answer:

- Strategies:

- Case Study:

- Substituents at C4/C5 of imidazole reduce steric hindrance, favoring cyclopropane addition at C1 .

Advanced: How to analyze crystal packing and intermolecular interactions using SHELX?

Methodological Answer:

- Workflow:

- Collect high-resolution diffraction data (λ = 0.71073 Å, Mo-Kα source).

- Solve the structure via direct methods (SHELXS) and refine with SHELXL.

- Analyze hydrogen bonds (e.g., N-H⋯N) and π-π stacking (imidazole rings) using Mercury software.

- Key Metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.